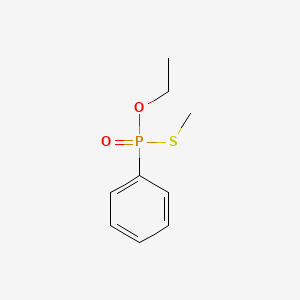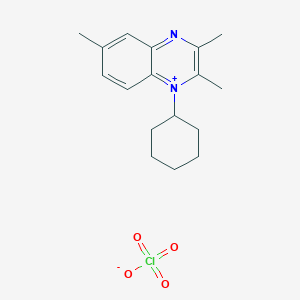
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate is a chemical compound with the molecular formula C18H24ClN2O4. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. The perchlorate anion (ClO4-) is known for its strong oxidizing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 1,2-diaminobenzene with a diketone in the presence of an acid catalyst to form the quinoxaline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate can undergo various chemical reactions, including:
Oxidation: Due to the presence of the perchlorate anion, the compound can participate in oxidation reactions.
Reduction: The quinoxaline core can be reduced under appropriate conditions.
Substitution: The methyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoxaline compounds.
Scientific Research Applications
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, potentially disrupting cellular processes. The perchlorate anion may also contribute to its biological activity through oxidative stress mechanisms.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the cyclohexyl and methyl groups.
1,2,3,4-Tetrahydroquinoxaline: A reduced form of quinoxaline.
Quinoxaline-2-carboxylic acid: A derivative with a carboxyl group.
Uniqueness
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate is unique due to the presence of the cyclohexyl and multiple methyl groups, which can influence its chemical reactivity and biological activity. The perchlorate anion also imparts distinct oxidative properties that are not present in similar compounds.
Properties
CAS No. |
55315-00-9 |
|---|---|
Molecular Formula |
C17H23ClN2O4 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
1-cyclohexyl-2,3,6-trimethylquinoxalin-1-ium;perchlorate |
InChI |
InChI=1S/C17H23N2.ClHO4/c1-12-9-10-17-16(11-12)18-13(2)14(3)19(17)15-7-5-4-6-8-15;2-1(3,4)5/h9-11,15H,4-8H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
SENOJKUNCUVPQP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=NC(=C([N+](=C2C=C1)C3CCCCC3)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



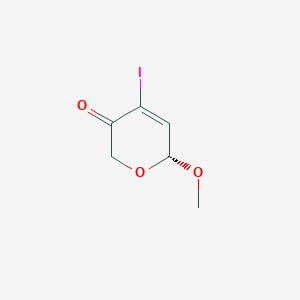
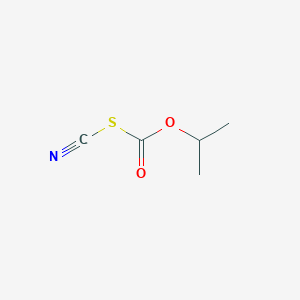
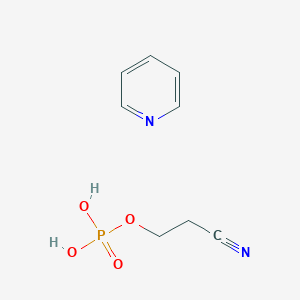

![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
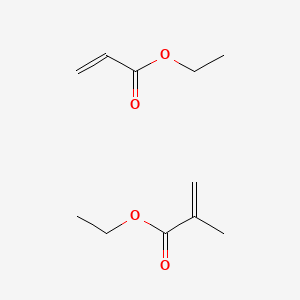
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)

